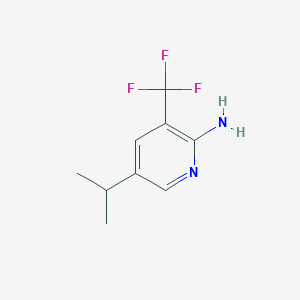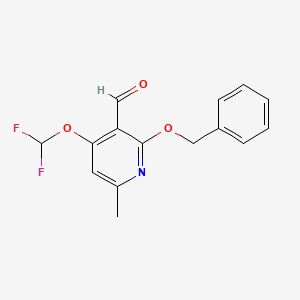
Propyl 2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-oxoacetate can be synthesized through the esterification of pyruvic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propyl 2-oxopropanoate.
Reduction: It can be reduced to form propyl lactate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Propyl 2-oxopropanoate.
Reduction: Propyl lactate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Propyl 2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of propyl 2-oxoacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of key intermediates. Its ester functional group allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxoacetate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl 2-oxoacetate: Contains a methyl group instead of a propyl group.
Butyl 2-oxoacetate: Contains a butyl group instead of a propyl group.
Uniqueness
Propyl 2-oxoacetate is unique due to its specific ester group, which imparts distinct chemical and physical properties
Properties
CAS No. |
925-61-1 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
propyl 2-oxoacetate |
InChI |
InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h4H,2-3H2,1H3 |
InChI Key |
BWQSEDZTBKYDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)






![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)


![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
